molecular formula C20H13NO5 B1218855 Oxysanguinarine CAS No. 548-30-1

Oxysanguinarine

Cat. No. B1218855
CAS RN: 548-30-1
M. Wt: 347.3 g/mol
InChI Key: UFHGABBBZRPRJV-UHFFFAOYSA-N
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Description

Oxysanguinarine is a benzophenanthridine alkaloid known for its wide range of biological activities. This compound is synthesized from easily available benzonitrile and toluamide through cycloaddition reactions, demonstrating the synthetic accessibility of fully aromatized benzo[c]phenanthridine compounds, including oxysanguinarine (Le et al., 2004).

Synthesis Analysis

The synthesis of oxysanguinarine involves lithiated toluamide-benzonitrile cycloaddition reactions, offering a highly efficient method for preparing diverse substituted aromatic benzo[c]phenanthridine compounds on a multi-gram scale (Le & Cho, 2006). Additionally, nickel-catalyzed annulation serves as a key step in a protecting-group-free total synthesis approach for isoquinoline alkaloids, including oxysanguinarine, showcasing a four-step synthesis from o-bromobenzaldehyde derivatives (Korivi & Cheng, 2010).

Molecular Structure Analysis

The molecular structure of oxysanguinarine has been elucidated through the examination of sanguinarine free base, where oxysanguinarine was identified as a side product formed by the disproportionation of the pseudobase intermediate. This structural analysis provides insight into the configuration and stability of oxysanguinarine as a distinct compound (Dostál et al., 1996).

Chemical Reactions and Properties

Oxysanguinarine undergoes photochemical conversion from the alkanolamine form of sanguinarine, involving an irreversible photo-oxidation reaction in the excited singlet state, which necessitates the presence of molecular oxygen. This reaction pathway highlights the unique photochemical properties of oxysanguinarine (Kumar et al., 1997).

Scientific Research Applications

Anticancer Properties Oxysanguinarine, derived from natural herbs, has been extensively studied for its anticancer effects. It exhibits significant antioxidant, anti-inflammatory, proapoptotic, and growth inhibitory effects on tumor cells across a variety of cancers. Studies have shown that sanguinarine can induce apoptosis and inhibit tumor cell proliferation, alongside reducing antiangiogenic and anti-invasive properties of tumor cells. This action is partly attributed to the inhibition of erroneously activated signal transduction pathways, emphasizing its potential as a therapeutic agent against cancer (Chenxing Fu, G. Guan, Hongbing Wang, 2018).

Natural Herb Derived Alkaloids Alkaloids isolated from natural herbs, including sanguinarine, have been identified for their potential in drug discovery due to their antiproliferation and antimetastasis effects on various types of cancers both in vitro and in vivo. These compounds, through their diverse mechanisms, offer a promising avenue for the development of new anticancer drugs. The review of alkaloids such as berberine, evodiamine, matrine, piperine, sanguinarine, and tetrandrine underlines their prospective anticancer properties and the necessity for further research and clinical trials to validate their efficacy and safety (Jin-jian Lu, Jiaolin Bao, Xiuping Chen, Min Huang, Yitao Wang, 2012).

Future Directions

A novel series of Oxysanguinarine derivatives have been synthesized and evaluated as anti-non-small cell lung cancer (NSCLC) agents . This study provided a strategy for developing new anti-cancer agents .

properties

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHGABBBZRPRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203274
Record name Hydroxysanguinarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxysanguinarine

CAS RN

548-30-1
Record name Oxysanguinarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxysanguinarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxysanguinarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
386
Citations
GS Kumar, A Das, M Maiti - Journal of Photochemistry and Photobiology A …, 1997 - Elsevier
… of oxysanguinarine. It is observed that both the photoproduct and oxysanguinarine showed … Furthermore, a coinjection of a mixture of the photoproduct and oxysanguinarine (data not …
Number of citations: 29 www.sciencedirect.com
RP Korivi, CH Cheng - Chemistry–A European Journal, 2010 - Wiley Online Library
… were rhizomes of Coptis spp.; oxysanguinarine was one of the constituents in the drug. … to pursue the total syntheses of oxynitidine5 and oxysanguinarine as matter of course (Scheme 4)…
M Shamma, HH Tomlinson - The Journal of Organic Chemistry, 1978 - ACS Publications
… accompanied by air oxidation to provide the desired alkaloid oxysanguinarine … keto lactam 21, which would be readily convertible into oxysanguinarine (23). An eight-step sequence to …
Number of citations: 40 pubs.acs.org
TN Le, SG Gang, WJ Cho - Tetrahedron letters, 2004 - Elsevier
Benzo[c]phenanthridine alkaloids oxynitidine and oxysanguinarine were synthesized from easily available starting benzonitrile and toluamide using toluamide–benzonitrile …
Number of citations: 49 www.sciencedirect.com
MR Tatton, I Simpson, TJ Donohoe - Chemical Communications, 2014 - pubs.rsc.org
A new method for preparing naphthyl amines from 1,5 unsaturated dicarbonyl precursors is described; the utility of this new method was proven in the syntheses of several natural …
Number of citations: 22 pubs.rsc.org
J Šmidrkal - Collection of Czechoslovak chemical …, 1984 - cccc.uochb.cas.cz
… For the synthesis of oxysanguinarine (XIV) we chose the procedure described by Cushman13 and Shamma3, and we modified it. The condensation of anhydride 1 XV with …
Number of citations: 22 cccc.uochb.cas.cz
SP Horn, K Folting, JC Huffman - Proceedings of the Indiana …, 1985 - journals.iupui.edu
… Results and Discussion As seen in the figure, the single crystal selected was shown by X-ray analysis to the oxysanguinarine. No attempt was made to determine if the oxysanguinarine …
Number of citations: 3 journals.iupui.edu
L Castedo, S López, AR De Lera, C Villaverde - Phytochemistry, 1989 - Elsevier
Thirty-four benzylisoquinoline alkaloids were isolated from the aerial parts of Sarcocapnos crassifolia subsp. speciosa. Twenty-seven of them were identified as the following known …
Number of citations: 27 www.sciencedirect.com
ME Popova, V Šimanek, L Dolejš, B Smysl… - Planta …, 1982 - thieme-connect.com
… , and oxysanguinarine. The quaternary protoberberine fraction gave coptisine. Adlumidiceine, dihydrofumariline, 8-oxocoptisine, sanguinarine, and oxysanguinarine were found in F. …
Number of citations: 37 www.thieme-connect.com
M Alimova, IA Israilov, MS Yunusov… - Chemistry of Natural …, 1982 - Springer
… The alkaloids isolated were identified on the basis of their spectral characteristics and by direct comparison with authentic samples [1-5], and oxysanguinarine by comparison with a …
Number of citations: 9 link.springer.com

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